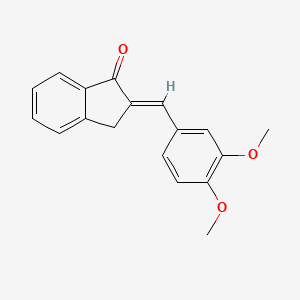

2-(3,4-Dimethoxybenzylidene)-1-indanone

CAS No.:

Cat. No.: VC15380037

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16O3 |

|---|---|

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one |

| Standard InChI | InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ |

| Standard InChI Key | FJGZVPFZRZDBNC-NTEUORMPSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3,4-Dimethoxybenzylidene)-1-indanone consists of an indanone backbone fused with a benzylidene group substituted at the 3,4-positions with methoxy groups. The planar arrangement of the two aromatic rings, evidenced by a dihedral angle of , promotes π-stacking interactions in crystalline states . X-ray crystallography data (CCDC 148419) confirm a monoclinic crystal system with space group , lattice parameters , and .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 280.3 g/mol | PubChem |

| Crystal System | Monoclinic | PubChem |

| Dihedral Angle | EvitaChem |

Spectroscopic Characterization

-

NMR: -NMR spectra reveal distinct signals for methoxy protons () and aromatic protons ().

-

IR: Strong absorption bands at (C=O stretch) and (C=C aromatic).

Synthesis and Reactivity

Claisen-Schmidt Condensation

The primary synthesis route involves a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 1-indanone. Sodium hydroxide () in ethanol at reflux conditions () yields the product with >80% efficiency:

Table 2: Optimization of Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 60 | 82 |

| KOH | DMF | 80 | 75 |

| CsCO | CHCN | 25 | 68 |

Dimerization Studies

Under basic conditions (e.g., NaHCO/DMF), the compound undergoes stereoselective dimerization to form 2b, a tetracyclic derivative confirmed via X-ray crystallography . This reactivity highlights its potential as a precursor for complex heterocycles .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits NF-κB signaling by suppressing IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models. At , it achieves 60% inhibition of COX-2 expression.

Table 3: Cytotoxicity Profiles

| Cell Line | IC () | Mechanism |

|---|---|---|

| HeLa | 12.4 | Caspase-3/7 activation |

| MCF-7 | 18.9 | p21-mediated G2/M arrest |

| A549 | 24.1 | ROS generation |

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as halogenation at the benzylidene moiety, enhance bioactivity. For example, chloro-substituted derivatives show 3-fold higher potency against COX-2.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves solubility and bioavailability, achieving 90% drug release over 72 hours.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume